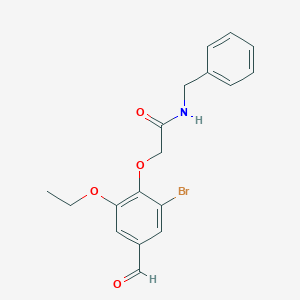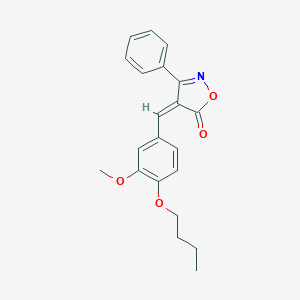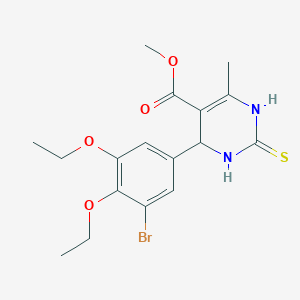
N-benzyl-2-(2-bromo-6-ethoxy-4-formylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-(2-bromo-6-ethoxy-4-formylphenoxy)acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the benzylacetamide family and is known for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-benzyl-2-(2-bromo-6-ethoxy-4-formylphenoxy)acetamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in inflammation, cancer, and bacterial growth. It also has antioxidant properties that protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
N-benzyl-2-(2-bromo-6-ethoxy-4-formylphenoxy)acetamide has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also induces cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-benzyl-2-(2-bromo-6-ethoxy-4-formylphenoxy)acetamide is its potential as a therapeutic agent for various diseases. It is also relatively easy to synthesize and purify, making it accessible for laboratory experiments. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of N-benzyl-2-(2-bromo-6-ethoxy-4-formylphenoxy)acetamide. One direction is to further investigate its potential as a neuroprotective agent and for the treatment of Alzheimer's disease. Another direction is to optimize its therapeutic potential by understanding its mechanism of action and developing more potent derivatives. Additionally, it could be studied for its potential as an anti-viral agent and for the treatment of other diseases such as diabetes and cardiovascular disease.
In conclusion, N-benzyl-2-(2-bromo-6-ethoxy-4-formylphenoxy)acetamide is a promising chemical compound with potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a valuable subject for scientific research. Further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-benzyl-2-(2-bromo-6-ethoxy-4-formylphenoxy)acetamide involves the reaction of 2-bromo-6-ethoxy-4-formylphenol with benzylamine and chloroacetyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
N-benzyl-2-(2-bromo-6-ethoxy-4-formylphenoxy)acetamide has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential as a neuroprotective agent and for the treatment of Alzheimer's disease.
Propriétés
Nom du produit |
N-benzyl-2-(2-bromo-6-ethoxy-4-formylphenoxy)acetamide |
|---|---|
Formule moléculaire |
C18H18BrNO4 |
Poids moléculaire |
392.2 g/mol |
Nom IUPAC |
N-benzyl-2-(2-bromo-6-ethoxy-4-formylphenoxy)acetamide |
InChI |
InChI=1S/C18H18BrNO4/c1-2-23-16-9-14(11-21)8-15(19)18(16)24-12-17(22)20-10-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3,(H,20,22) |
Clé InChI |
VPZTVKRLXVDFHU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NCC2=CC=CC=C2 |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3-bromobenzylidene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one](/img/structure/B307496.png)
![Ethyl 4-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B307497.png)



![ethyl 2-[2-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-5-(3-chloro-4-hydroxy-5-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307503.png)
![Ethyl 4-[4-(allyloxy)-2-chloro-5-ethoxyphenyl]-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B307505.png)
![Methyl [2-({3-[2-(2-methoxy-2-oxoethoxy)benzylidene]-2-oxocyclopentylidene}methyl)phenoxy]acetate](/img/structure/B307508.png)
![(4Z)-4-[(3-ethoxy-5-iodo-4-propan-2-yloxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B307509.png)
![ethyl 2-{2-[2-(benzylamino)-2-oxoethoxy]benzylidene}-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307510.png)
![(5Z)-5-[(2-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one](/img/structure/B307512.png)
![6-(3-phenyl-1H-pyrazol-4-yl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl propyl sulfide](/img/structure/B307518.png)
![4-[(Z)-(1-acetyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-5-bromo-2-methoxyphenyl acetate](/img/structure/B307519.png)
![2,4-Dichloro-6-[7-propanoyl-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307520.png)